molecular formula C24H25BO3 B6321057 2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-53-6

2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321057
CAS RN: 2096995-53-6
M. Wt: 372.3 g/mol
InChI Key: LWALOIWCDIPKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane, or 2-BDB, is an organoboron compound that has been studied extensively in recent years due to its potential applications in both scientific research and laboratory experiments. It is a boron-based compound that has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

2-BDB has been found to interact with proteins and enzymes in a variety of ways. It has been found to inhibit enzymes by binding to the active site of the enzyme, and it has been found to interact with proteins by binding to the hydrophobic regions of the protein. It has also been found to interact with DNA, and it has been found to inhibit the activity of certain DNA-binding proteins.
Biochemical and Physiological Effects
2-BDB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to inhibit the activity of certain hormones, such as insulin and glucagon. In addition, it has been found to inhibit the growth of certain types of cancer cells, and it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-BDB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a wide range of reactions. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-BDB can be toxic in high doses, and it is important to use caution when working with this compound in a laboratory setting.

Future Directions

There are a number of potential future directions of research involving 2-BDB. One potential direction is to further explore its potential applications in enzyme inhibition and its potential applications in cancer research. It could also be used to further explore its potential applications in drug development, as well as its potential applications in the synthesis of other boron-based compounds. Additionally, further research could be conducted on its potential applications in the study of protein structure and function, as well as its potential applications in the study of DNA-binding proteins. Finally, further research could be conducted on its potential applications in the synthesis of other organic compounds.

Synthesis Methods

2-BDB can be synthesized from 4-benzyloxybiphenyl-3-ol, which is reacted with diborane to form a boronate ester. The boronate ester is then reacted with dimethyl sulfoxide (DMSO) to form 2-BDB. The reaction is conducted in an inert atmosphere such as nitrogen or argon, and the reaction is typically conducted at temperatures of between -78°C and -50°C.

Scientific Research Applications

2-BDB has been studied extensively in scientific research due to its potential applications in various fields. It has been used in the study of enzyme inhibitors, as a model compound for studying the mechanism of action of boron-based compounds, and as a tool for studying the structure and function of proteins. It has also been used as a chemical reagent in various synthetic reactions, including the synthesis of boron-based compounds and the synthesis of other organic compounds.

properties

IUPAC Name

5,5-dimethyl-2-(5-phenyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BO3/c1-24(2)17-27-25(28-18-24)22-15-21(20-11-7-4-8-12-20)13-14-23(22)26-16-19-9-5-3-6-10-19/h3-15H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWALOIWCDIPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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